molecular formula C28H25ClN2O4S B11686283 N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide

N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide

Cat. No.: B11686283
M. Wt: 521.0 g/mol
InChI Key: ORMHXNWAFBNEJT-UHFFFAOYSA-N
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Description

N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide is a complex organic compound that features a combination of carbazole, chlorobenzene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the propyl group and subsequent sulfonamide formation. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and base catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, carbazole derivatives, and methoxyphenyl-containing molecules. Examples are:

  • N-(3-Carbazol-9-YL-2-HO-propyl)-benzenesulfonamide
  • 4-Chloro-N-(4-methoxy-phenyl)-benzenesulfonamide
  • Carbazole-based organic semiconductors

Uniqueness

What sets N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C28H25ClN2O4S

Molecular Weight

521.0 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C28H25ClN2O4S/c1-35-23-14-12-21(13-15-23)31(36(33,34)24-16-10-20(29)11-17-24)19-22(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,22,32H,18-19H2,1H3

InChI Key

ORMHXNWAFBNEJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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